molecular formula C11H15NO3 B1407390 [4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetic acid CAS No. 1573547-77-9

[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetic acid

Cat. No. B1407390
M. Wt: 209.24 g/mol
InChI Key: KNKTXOMYUPBRLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetic acid, also known as PTPA, is a pyrrolidine derivative that has recently gained attention in scientific research due to its potential therapeutic applications. PTPA is a small molecule that has been shown to have a variety of biological effects, including anti-inflammatory and anti-tumor properties. In

Scientific Research Applications

  • Cholesterol Biosynthesis Inhibition

    A study explored the synthesis of tetrahydro-4-hydroxy-6-[2-(2,3,4,5-substituted-1H-pyrrol-1-yl)ethyl]-2H-pyran-2-ones and their dihydroxy acids, testing their ability to inhibit HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. They found that introducing substituents into the pyrrole ring significantly increased inhibitory potency, suggesting potential applications in cholesterol management (Roth et al., 1991).

  • Aldose Reductase Inhibition and Protein Glycation

    Another study synthesized [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid to test its inhibitory activity on aldose reductase and protein glycation. The findings indicate potential therapeutic applications for conditions involving aldose reductase and protein glycation (Anagnostou, Nicolaou, & Demopoulos, 2002).

  • Synthesis and Molecular Structure Analysis

    Research has been conducted on the synthesis and crystal structure determination of acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester. This study provides insights into the molecular structure of such compounds, contributing to a deeper understanding of their properties and potential applications (Wei et al., 2006).

  • Organic Conductors Synthesis

    A study focused on synthesizing and characterizing poly(pyrrole)s derived from (1H-pyrrol-3-yl)acetic acid, evaluating their stability and conductivity. These polymers displayed ionoselective and enantioselective properties, suggesting potential in electronic and sensing applications (Ho-Hoang et al., 1996).

  • Corrosion Inhibition

    Research on pyrazoline derivatives, including 2-(4-(4,5-dihydro-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenoxy)acetic acid, demonstrated their utility in enhancing mild steel corrosion resistance. This highlights their potential role in industrial applications, particularly in petroleum refining facilities (Lgaz et al., 2020).

properties

IUPAC Name

2-(4-pyrrol-1-yloxan-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c13-10(14)9-11(3-7-15-8-4-11)12-5-1-2-6-12/h1-2,5-6H,3-4,7-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKTXOMYUPBRLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC(=O)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetic acid
Reactant of Route 3
[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetic acid
Reactant of Route 4
[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetic acid
Reactant of Route 5
[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.